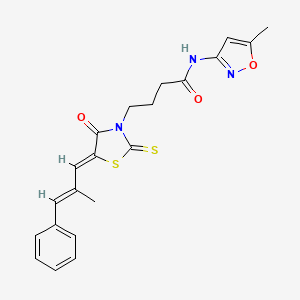![molecular formula C6H3N3O2S B2867468 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol CAS No. 1753-78-2](/img/structure/B2867468.png)
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a chemical compound with the molecular formula C6H3N3O2S and a molecular weight of 181.17 g/mol . This compound is part of the benzothiadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 4-nitrosobenzo[c][1,2,5]thiadiazol-5-ol, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves its interaction with light. It is part of the electron donor-acceptor (D-A) systems based on the BTZ motif, which have been used as potential visible-light organophotocatalysts . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Biochemical Pathways
Btz-based compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .
Pharmacokinetics
It has a melting point of 170-175 °C, a predicted boiling point of 358.3±27.0 °C, and a predicted density of 1.90±0.1 g/cm3 . Its pKa is predicted to be 5.71±0.40 .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, given its potential use as a visible-light organophotocatalyst . The rise of photoredox catalysis has been driven by the desire to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .
Preparation Methods
The synthesis of 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol typically involves the nitration of benzo[c][1,2,5]thiadiazole followed by reduction and subsequent nitrosation . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, particularly in targeting tumor hypoxia . Additionally, it has applications in materials science, where it is used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol can be compared to other benzothiadiazole derivatives, such as benzo[c][1,2,5]oxadiazoles . While both classes of compounds share a similar core structure, their chemical properties and biological activities can differ significantly . For instance, benzo[c][1,2,5]oxadiazoles are known for their potential as hypoxia inhibitors, but they may exhibit different pharmacokinetic profiles and toxicity levels compared to this compound .
Properties
IUPAC Name |
4-nitroso-2,1,3-benzothiadiazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYKSAUWQLXGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide](/img/structure/B2867388.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)


![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)






